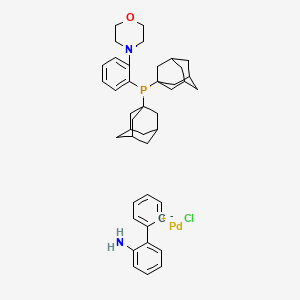

MorDalphos Pd G2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

MorDalphos Pd G2 is synthesized through a series of reactions involving the coordination of palladium with phosphine ligands. The synthetic route typically involves the reaction of palladium chloride with the ligand Chloro(2-(di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)] under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the catalyst’s effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions

MorDalphos Pd G2 is primarily used in cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions

The common reagents used in these reactions include aryl halides, organometallic reagents, and bases. Typical reaction conditions involve the use of organic solvents such as tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

MorDalphos Pd G2 has a wide range of applications in scientific research, including:

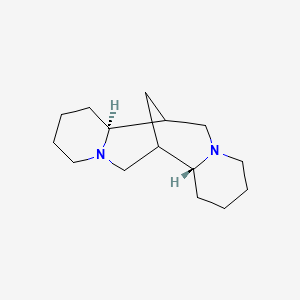

Chemistry: Used as a catalyst in the synthesis of complex organic molecules.

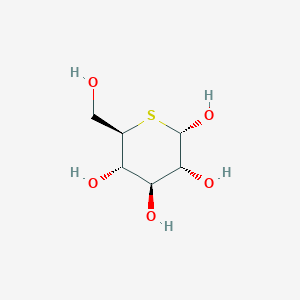

Biology: Employed in the modification of biomolecules for studying biological processes.

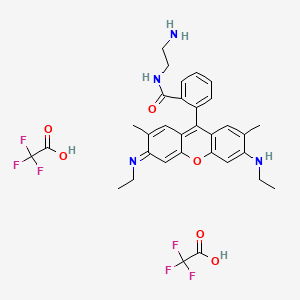

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of MorDalphos Pd G2 involves the formation of a palladium complex with the phosphine ligand. This complex facilitates the oxidative addition of aryl halides, followed by transmetalation with organometallic reagents and reductive elimination to form the desired cross-coupled product. The molecular targets and pathways involved include the activation of C-H, C-C, and C-N bonds .

Comparison with Similar Compounds

Similar Compounds

- MorDalphos Pd G3

- MorDalphos Pd G4

- RuPhos Pd G2

- sSPhos Pd G2

- XantPhos-Pd-G2

- CyJohnPhos Pd G2

- DavePhos Pd G2

- PCy3 Pd G2

- SPhos Pd G2

Uniqueness

MorDalphos Pd G2 is unique due to its high stability, efficiency, and versatility in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various functional groups make it a valuable catalyst in organic synthesis .

Properties

Molecular Formula |

C42H52ClN2OPPd |

|---|---|

Molecular Weight |

773.7 g/mol |

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chloropalladium(1+);2-phenylaniline |

InChI |

InChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI Key |

XGHLNKWZWRCGRA-UHFFFAOYSA-M |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)